3-Bromoquinoline-7-carbaldehyde
Description
3-Bromoquinoline-7-carbaldehyde (CAS: 1259224-17-3) is a brominated quinoline derivative with the molecular formula C₁₀H₆BrNO and a molecular weight of 236.07 g/mol . It features a bromine atom at position 3 and an aldehyde group at position 7 on the quinoline scaffold. This compound is primarily utilized as a building block in pharmaceutical and organic synthesis due to its reactive aldehyde group, which facilitates further functionalization . Storage recommendations specify maintaining the compound under an inert atmosphere at 2–8°C to preserve stability . Suppliers such as CymitQuimica and Hairui Chemical offer it in quantities ranging from 100 mg to 1 g, with purities up to 95% .
Properties
IUPAC Name |
3-bromoquinoline-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO/c11-9-4-8-2-1-7(6-13)3-10(8)12-5-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXAJGOYRWLLNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C=C1C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90721434 | |
| Record name | 3-Bromoquinoline-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90721434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1259224-17-3 | |
| Record name | 3-Bromo-7-quinolinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1259224-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromoquinoline-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90721434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoquinoline-7-carbaldehyde typically involves the functionalization of the quinoline ring. One common method is the bromination of quinoline derivatives followed by formylation. For instance, starting from quinoline, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under suitable conditions. The formylation at the 7-position can be carried out using Vilsmeier-Haack reaction, which involves the use of DMF and POCl3 .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scalable versions of the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 3-Bromoquinoline-7-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using common reagents like KMnO4 for oxidation and NaBH4 for reduction.
Condensation Reactions: The aldehyde group can participate in condensation reactions, forming Schiff bases or other derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: KMnO4 or other oxidizing agents.
Reduction: NaBH4 or LiAlH4.
Condensation: Amines or hydrazines under acidic or basic conditions.
Major Products:
- Substituted quinolines, alcohols, carboxylic acids, and various condensation products.
Scientific Research Applications
3-Bromoquinoline-7-carbaldehyde has found applications in several scientific research areas:
Mechanism of Action
The mechanism of action of 3-Bromoquinoline-7-carbaldehyde largely depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the aldehyde group can influence its binding affinity and reactivity with biological molecules .
Comparison with Similar Compounds
Positional Isomers
- 7-Bromoquinoline-3-carbaldehyde (CAS: 745830-24-4): Same molecular formula (C₁₀H₆BrNO) but differs in substituent positions (Br at position 7, aldehyde at position 3). Used as an intermediate in antimicrobial and antioxidant research . Supplied by LEAP CHEM Co., Ltd., with a focus on bulk manufacturing .
- 3-Bromoquinoline-2-carbaldehyde (CAS: 898559-24-5): Bromine at position 3, aldehyde at position 2. Purity: 98%; often employed in ligand synthesis for metal coordination studies .
Functional Group Variations
- 2-Amino-7-bromoquinoline-3-carbaldehyde (CAS: 2500655-31-0): Features an amino group at position 2, enhancing solubility and enabling use in pharmaceutical intermediates. Molecular weight: 251.08 g/mol; supplied by Hairui Chemical .
- Methyl 7-bromoquinoline-3-carboxylate (CAS: 1001756-23-5): Replaces the aldehyde with a carboxylate ester. Applied in prodrug synthesis and as a precursor for carboxylic acid derivatives .
Comparative Data Table
Key Research Findings
Reactivity and Functionalization: The aldehyde group in this compound enables condensation reactions, forming Schiff bases or heterocyclic derivatives, which are critical in drug design . Comparatively, carboxylate derivatives (e.g., methyl 7-bromoquinoline-3-carboxylate) exhibit lower electrophilicity but higher stability in aqueous environments .
Biological Activity: 7-Bromoquinoline-3-carbaldehyde derivatives demonstrate antibacterial activity against Gram-positive bacteria, attributed to the electron-withdrawing bromine enhancing membrane disruption . Amino-substituted analogues (e.g., 2-Amino-7-bromoquinoline-3-carbaldehyde) show improved solubility, making them suitable for in vitro assays .
Synthetic Utility: Positional isomers (e.g., 3-Bromoquinoline-2-carbaldehyde) are preferred in catalysis due to steric effects influencing reaction pathways . Suppliers like Combi-Blocks and CymitQuimica emphasize scalability, offering bulk quantities for industrial applications .
Biological Activity
3-Bromoquinoline-7-carbaldehyde is an intriguing compound within the quinoline family, notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, focusing on antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is C₁₀H₆BrN₁O, with a molecular weight of approximately 236.07 g/mol. Its structure features a bromine atom on the quinoline ring and an aldehyde group at the 7-position, which contributes to its reactivity and biological activity.
Antimicrobial Activity
Research indicates that this compound and its derivatives exhibit significant antimicrobial properties against various pathogens:
- Bacterial Activity : Studies have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli.
- Fungal Activity : It has also demonstrated activity against Candida albicans.
These findings suggest that the compound could serve as a foundation for developing new antimicrobial agents, although further studies are necessary to elucidate its mechanisms of action .
Anticancer Properties
This compound has been explored for its anticancer potential. The compound may interfere with cellular processes associated with tumor growth:
- Mechanism of Action : The compound is believed to influence cell signaling pathways and gene expression, potentially leading to apoptosis in cancer cells.
- Case Study : In vitro studies have reported IC50 values indicating significant cytotoxicity against various cancer cell lines, although specific values for this compound require further investigation .
Enzyme Inhibition
One notable aspect of this compound is its role as an inhibitor of cytochrome P450 1A2:
- Impact on Drug Metabolism : By inhibiting this enzyme, the compound can affect the metabolism of various drugs, potentially altering their efficacy and safety profiles.
- Research Findings : Studies have indicated that this inhibition may lead to changes in cellular signaling and metabolic pathways .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with structurally similar compounds. The following table summarizes key features:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Chloroquinoline-3-carbaldehyde | Chlorine atom instead of bromine | Different reactivity due to chlorine |
| Quinoline-3-carbaldehyde | Lacks bromine | Simplified reactivity profile |
| 3-Bromoquinoline | No aldehyde group | Focus on bromine's effects without aldehyde |
| 7-Bromoquinoline-4-carbaldehyde | Bromine at a different position | Variation in substitution pattern |
This comparative analysis highlights the unique properties of this compound due to its combination of bromine and aldehyde functionalities, which enhance its reactivity and potential applications in drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
